molecular formula C15H32O4 B8262263 Dodecanoic acid, ester with 1,2-propanediol CAS No. 37321-62-3

Dodecanoic acid, ester with 1,2-propanediol

Cat. No.: B8262263
CAS No.: 37321-62-3
M. Wt: 276.41 g/mol
InChI Key: LLRANSBEYQZKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid, ester with 1,2-propanediol, can be synthesized through the esterification of dodecanoic acid with 1,2-propanediol. This reaction can be catalyzed by either a base or an enzyme. When using a base catalyst, the reaction typically requires high temperatures (around 200°C) and pressure, resulting in a complex mixture of products with a dark color and unpleasant odor . Enzyme-catalyzed esterification, on the other hand, offers milder reaction conditions, higher conversion rates, and cleaner products .

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of enzyme-catalyzed transesterification reactions. This method is preferred due to its efficiency and the quality of the final product .

Mechanism of Action

The mechanism of action of dodecanoic acid, ester with 1,2-propanediol, primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of emulsions. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds . The molecular targets and pathways involved include interactions with lipid bilayers and disruption of microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanoic acid, ester with 1,2-propanediol, is unique due to its specific combination of dodecanoic acid and 1,2-propanediol, which imparts distinct surfactant and antimicrobial properties. Its ability to act as both an emulsifier and a permeation enhancer makes it particularly valuable in pharmaceutical and cosmetic formulations .

Properties

IUPAC Name

dodecanoic acid;propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3(5)2-4/h2-11H2,1H3,(H,13,14);3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRANSBEYQZKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021098
Record name Dodecanoic acid, ester with 1,​2-​propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37321-62-3
Record name Lauroglycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37321-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, ester with 1,​2-​propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanoic acid, ester with 1,2-propanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.